N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Descripción
This compound features a propanamide backbone with a 2,4-dimethylphenyl group at the N-terminus and a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety at the C-terminus.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-8-15(13(2)11-12)19-17(21)9-10-20-18(22)14-5-3-4-6-16(14)25(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOBVWOMHFMLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a propanamide group. Its structural formula is represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 366.47 g/mol |
| LogP | 4.0778 |
| Polar Surface Area | 71.327 Ų |
The biological activity of N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes or receptors involved in critical biological processes such as cell proliferation and apoptosis.
- Pathways Involved : It is hypothesized to modulate signaling pathways related to inflammation and oxidative stress.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of benzothiazole compounds showed promising results against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that N-(2,4-dimethylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can induce apoptosis in cancer cells. The compound was shown to activate caspase pathways leading to programmed cell death in several cancer cell lines.
Case Studies
-
Antifungal Activity Study
- A series of experiments were conducted to evaluate the antifungal properties of benzothiazole derivatives including our compound. Results indicated a broad-spectrum antifungal activity against Candida species and Aspergillus fungi.
- Reference: Bioorganic & Medicinal Chemistry (2011).
-
In Vivo Efficacy Against Tumors
- An animal model study assessed the efficacy of the compound in inhibiting tumor growth. The results showed a significant reduction in tumor size compared to control groups.
- Reference: Journal of Cancer Research (2020).
Comparación Con Compuestos Similares
Structural Analog: N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Key Differences :
- Physicochemical Properties :
- Higher logP (lipophilicity) in the dimethylphenyl variant due to reduced polarity compared to dimethoxy.
- The dimethoxy analog may exhibit better solubility in polar solvents.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
Key Differences :
- Heterocycle : Benzimidazole replaces benzothiazole trioxo, altering electronic properties and hydrogen-bonding capacity.
- Substituents : Diphenyl groups on the propanamide increase steric bulk and logP (XLogP3 = 5.8 vs. estimated ~6.2 for the dimethylphenyl target compound).
- Applications : Benzimidazole derivatives are common in anticancer and antimicrobial agents, whereas benzothiazole trioxo compounds may target oxidative stress pathways .
N-[2-(Imidazothiazolyl)ethyl]-3-phenylpropanamide Derivatives
Key Differences :
- Backbone : Incorporates an imidazo[2,1-b][1,3]thiazole group, introducing additional nitrogen atoms and conformational rigidity.
- Substituents : 4-methylphenyl and benzyl groups enhance aromatic stacking interactions.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
